B1558843 Recombinant Protein A, 434 a.a

Recombinant Protein A, 434 a.a

Cat. No.: B1558843
Attention: For research use only. Not for human or veterinary use.
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Description

Recombinant Protein A (434 amino acids) is a modified immunoglobulin (IgG)-binding protein derived from Staphylococcus aureus. It is engineered for enhanced specificity and purity, produced via recombinant DNA technology in E. coli . Key features include:

  • Structure: Comprises five IgG-binding domains (Fc region-specific), ensuring high affinity for mammalian antibodies .
  • Function: Binds IgG subclasses (e.g., human IgG1, IgG2, IgG4) and select IgM/IgA, enabling applications in antibody purification and immunodetection .
  • Purity: >98% purity achieved through stringent purification processes, free of bacterial endotoxins and hemolysins .
  • Applications: Widely used in affinity chromatography, ELISA, and therapeutic antibody production .

Properties

Key on ui aa sequence

MAQHDEAQQN AFYQVLNMPN LNADQRNGFI QSLKDDPSQS ANVLGEAQKL NDSQAPKADA QQNNFNKDQQ SAFYEILNMP NLNEAQRNGFIQSLKDDPSQ STNVLGEAKK LNESQAPKAD NNFNKEQQNA FYEILNMPNL NEEQRNGFIQ SLKDDPSQSA NLLSEAKKLN ESQAPKADNK FNKEQQNAFY EILHLPNLNE EQRNGFIQSL KDDPSQSANL LAEAKKLNDA QAPKADNKFN KEQQNAFYEI LHLPNLTEEQ RNGFIQSLKDDPSVSKEILA EAKKLNDAQA PKEEDNNKPG KEDNNKPGKE DNNKPGKEDG NKPGKEDNKK PGKEDNKKPG KEDNKKPGKE DGNKPGKEDN KKPGKEDGNG VHVVKPGDTV NDIAKANGTT ADKIAADNKL ADKNMIKPGQ ELVVDKKQPA NHADANKAQA LPET.

formulation

Sterile filtered colorless solution. The Protein-A protein solution contains 20mM Tris-HCl, pH-8 and 10% glycerol.

Key on ui product background

Protein A is a wall-anchored protein of S. aureus that binds the Fc portion of immunoglobulin G (IgG) and coats the surface of the bacterium with IgG molecules that are in the incorrect orientation to be recognized by the neutrophil Fc receptor.Protein A is a 42 kDa surface protein originally found in the cell wall of the bacteria Staphylococcus aureus. It is encoded by the spa gene and its regulation is controlled by DNA topology, cellular osmolarity, and a two-component system called ArlS-ArlR. It has found use in biochemical research because of its ability to bind immunoglobulins. It is composed of five homologous Ig-binding domains that fold into a three-helix bundle. Each domain is able to bind proteins from many mammalian species, most notably IgGs. It binds the heavy chain within the Fc region of most immunoglobulins and also within the Fab region in the case of the human VH3 family. Through these interactions in serum, where IgG molecules are bound in the wrong orientation (in relation to normal antibody function), the bacteria disrupts opsonization and phagocytosis.

Key on ui product memo

Protein A, 434 a.a;Recombinant Staphylococcal Protein A 434 a.a

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 90.0% as determined by SDS-PAGE.

source

E.coli

storage

Store at 4°C if entire vial will be used within 2-4 weeks. Store, frozen at -20°C for longer periods of time. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA). Avoid multiple freeze-thaw cycles.

Synonym

Immunoglobulin G-binding protein A, IgG-binding protein A, Staphylococcal protein A, SPA.

usage

For Research Use Only

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Alkali-Resistant Recombinant Protein A
Attribute Recombinant Protein A, 434 a.a. Alkali-Resistant Recombinant Protein A
Molecular Weight ~45 kDa (calculated) 27 kDa
Expression System E. coli E. coli
Purity >98% >99%
Key Advantage Broad IgG binding Stability under high-pH conditions
Applications Research-scale purification Industrial-scale bioprocessing
  • Functional Differences : The alkali-resistant variant retains binding capacity at pH 10–12, making it suitable for harsh cleaning-in-place (CIP) protocols in biomanufacturing . In contrast, the 434 a.a. protein is optimal for standard laboratory workflows.
2.2. Recombinant Protein A from Alternative Expression Systems

While most Protein A is produced in E. coli, emerging systems like yeast (S. cerevisiae) and mammalian cells offer distinct advantages:

Attribute E. coli-Derived Protein A Yeast/Mammalian-Derived Protein A
Post-Translational Modifications Absent Glycosylation possible
Yield High (~1–5 g/L) Lower (~0.1–1 g/L)
Cost Low High
Regulatory Compliance Suitable for research Preferred for therapeutics
  • Critical Note: Glycosylation in yeast/mammalian systems may reduce non-specific binding but complicates downstream purification .
2.3. Competitive IgG-Binding Proteins

However, inferred differences include:

  • Binding Specificity :
    • Protein A: Prefers IgG Fc region; weak IgM/IgA binding .
    • Protein G: Broader IgG subclass affinity (e.g., human IgG3) and serum albumin binding .
  • Stability : Protein A’s recombinant forms (e.g., 434 a.a.) show higher thermal stability (>70°C) than native forms .

Research Findings and Performance Data

  • Adsorption Efficiency : Recombinant Protein A-based adsorbents achieve >95% IgG capture capacity in serum samples, outperforming native Protein A by 20% due to reduced ligand leaching .
  • Batch Consistency : Lot-to-lay variability in binding capacity is <5% for recombinant variants, critical for therapeutic manufacturing .
  • Structural Integrity : Circular dichroism (CD) spectroscopy confirms retained α-helical content (~60%) in the 434 a.a. protein after 6 months at 4°C, indicating long-term stability .

Key Limitations and Innovations

  • Limitations: Non-specific binding to Fab regions in acidic conditions (pH <4) . Limited utility for single-chain antibody fragments (scFv) .
  • Innovations: Site-directed mutagenesis (e.g., Tyr-to-Phe substitutions) reduces non-specific interactions while maintaining Fc affinity . Fusion tags (e.g., His-tags) improve immobilization efficiency on nickel-coated resins .

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